molecular formula C15H21N5O2 B2896788 3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887877-01-2

3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2896788
CAS No.: 887877-01-2
M. Wt: 303.366
InChI Key: PWTJTHCQNSYNLD-UHFFFAOYSA-N
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Description

3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an organic compound that belongs to the purine family

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-8(2)7-19-13(21)11-12(18(6)15(19)22)16-14-17(5)9(3)10(4)20(11)14/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTJTHCQNSYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare 3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the reaction of specific imidazole and purine derivatives under controlled conditions. The process typically involves several steps including cyclization, alkylation, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve high-throughput synthesis techniques to maximize yield and purity. These methods may include automated reaction setups and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions under controlled conditions to yield various oxidized derivatives.

  • Reduction: : Reduction reactions may also be performed to explore different reduced forms of the compound.

  • Substitution: : Common in organic chemistry, it can partake in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The products of these reactions can vary widely depending on the reagents and conditions. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction might lead to dehydrogenated forms.

Scientific Research Applications

3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is utilized in various areas:

  • Chemistry: : As a building block for more complex molecules.

  • Biology: : Potential use in studying enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for potential therapeutic properties.

  • Industry: : Used in material science for creating advanced functional materials.

Mechanism of Action

The exact mechanism of action for this compound in biological systems may involve binding to specific molecular targets, such as enzymes or receptors. The interaction could modulate biological pathways, leading to observable physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethylxanthine

  • 1,3,7-trimethylxanthine

  • 1,6,7-trimethylxanthine

Uniqueness

What sets 3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique isobutyl group and the specific arrangement of methyl groups on the imidazo[2,1-f]purine framework. These structural features can significantly affect its chemical reactivity and biological activity, offering unique advantages in research and application.

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